molecular formula C14H18O2 B8772386 4-tetracyclo[6.2.1.13,6.02,7]dodec-9-enyl acetate CAS No. 3439-94-9

4-tetracyclo[6.2.1.13,6.02,7]dodec-9-enyl acetate

Cat. No.: B8772386
CAS No.: 3439-94-9
M. Wt: 218.29 g/mol
InChI Key: ODYDQOOXSVNMCJ-UHFFFAOYSA-N
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Description

4-tetracyclo[62113,602,7]dodec-9-enyl acetate is an organic compound with a complex polycyclic structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-tetracyclo[6.2.1.13,6.02,7]dodec-9-enyl acetate involves multiple steps. One common method includes the hydrogenation of naphthalene derivatives under specific conditions. The reaction typically requires a catalyst such as palladium on carbon (Pd/C) and hydrogen gas at elevated pressures and temperatures .

Industrial Production Methods

Industrial production of this compound may involve large-scale hydrogenation reactors where naphthalene derivatives are processed under controlled conditions. The use of continuous flow reactors can enhance the efficiency and yield of the desired product .

Chemical Reactions Analysis

Types of Reactions

4-tetracyclo[6.2.1.13,6.02,7]dodec-9-enyl acetate undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)

    Reduction: Hydrogen gas (H₂), palladium on carbon (Pd/C)

    Substitution: Halogens (e.g., chlorine, bromine), electrophiles

Major Products Formed

    Oxidation: Ketones, carboxylic acids

    Reduction: Fully saturated derivatives

    Substitution: Halogenated compounds

Mechanism of Action

The mechanism of action of 4-tetracyclo[6.2.1.13,6.02,7]dodec-9-enyl acetate involves its interaction with specific molecular targets. It may act by binding to enzymes or receptors, thereby modulating their activity. The exact pathways and molecular targets can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

    1,2,3,4,4a,5,8,8a-Octahydro-1,45,8-dimethanonaphthalene: A structurally similar compound with different functional groups.

    1,2,3,4,4a,5,6,8a-Octahydro-7-methyl-4-methylene-1-(1-methylethyl)-naphthalene: Another related compound with variations in the substituents.

Uniqueness

4-tetracyclo[6.2.1.13,6.02,7]dodec-9-enyl acetate is unique due to its specific acetate functional group, which imparts distinct chemical properties and reactivity compared to its analogs.

Properties

CAS No.

3439-94-9

Molecular Formula

C14H18O2

Molecular Weight

218.29 g/mol

IUPAC Name

4-tetracyclo[6.2.1.13,6.02,7]dodec-9-enyl acetate

InChI

InChI=1S/C14H18O2/c1-7(15)16-12-6-10-5-11(12)14-9-3-2-8(4-9)13(10)14/h2-3,8-14H,4-6H2,1H3

InChI Key

ODYDQOOXSVNMCJ-UHFFFAOYSA-N

Canonical SMILES

CC(=O)OC1CC2CC1C3C2C4CC3C=C4

Origin of Product

United States

Synthesis routes and methods

Procedure details

The reaction was carried out in the same manner as in the Synthesis Example 1(1), except for using vinyl acetate, dicyclopentadiene, and 5-acetoxycarbonylbicyclo[2.2.1]hept-2-ene at a molar ratio of 3:1(as cyclopentadiene):1 as reaction raw materials, to obtain 8-acetoxytetracyclo[4.4.0.12,5.17,10]dodec-3-ene of the following formula (13) at an yield of 36%.
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